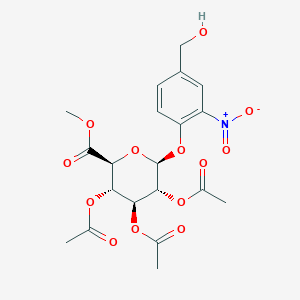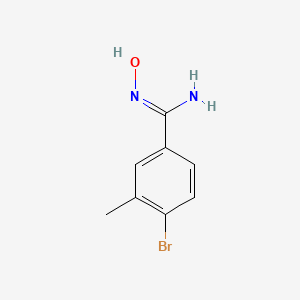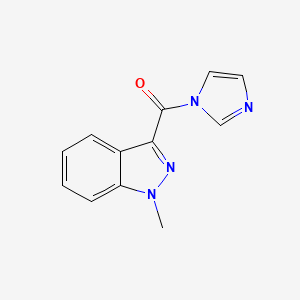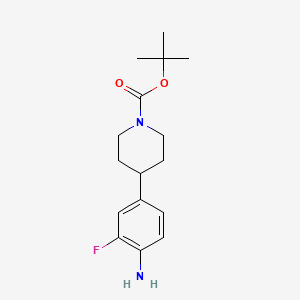![molecular formula C18H14F3NO2 B3104556 5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone CAS No. 148681-61-2](/img/structure/B3104556.png)
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone
Descripción general
Descripción
5-(Methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone, also known as MPAF, is an important organic compound that has been used extensively in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, and is an important intermediate in the synthesis of many important compounds. MPAF has been used in a wide range of research applications, ranging from the synthesis of drugs to the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis Techniques : 3(2H)-furanones, including compounds similar to 5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone, have been synthesized through various methods. One study describes a serendipitous synthesis involving reactions like nucleophilic acyl substitution and ring closure, highlighting the compound's potential in synthetic chemistry applications (Picado, Li, & Dieter, 2016).
Photophysical Properties : The photophysical properties of certain furanone derivatives have been studied for their potential in creating novel fluorescent organic dyes. These studies involve absorption and emission spectroscopy and quantum chemical calculations, indicating possible applications in bio-analytical fields (Varghese et al., 2015).
Photochemical Reactions : Research into the photochemical rearrangement of phenylated oxepinones into furanones has been conducted, indicating potential applications in photochemistry (Hoshi, Hagiwara, & Uda, 1979).
Synthesis of Novel Compounds : Studies have been conducted on the reactions of furanone derivatives, leading to the synthesis of various novel compounds. This research highlights the role of these chemicals in the development of new materials with potential pharmaceutical applications (Gajdoš, Miklovič, & Krutošíková, 2006).
Catalytic Applications : There is research into the use of transition metal complexes for catalyzing the preparation of 3(2H)-furanones from various starting materials, indicating potential applications in catalysis and material science (Inoue et al., 1989).
Aroma Chemicals : Furanone derivatives, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), are key flavor compounds in many fruits and are used extensively by the food industry. They are synthesized enzymatically in fruits and also produced synthetically for industrial use (Schwab, 2013).
Antibacterial Applications : Some furanone derivatives have been studied for their potential to inhibit biofilm formation on surfaces, indicating possible applications in antibacterial coatings or treatments (Zhen-long, 2008).
Cyclooxygenase-2 Inhibition : A class of furanone derivatives has been studied for its potential as cyclooxygenase-2 inhibitors, indicating potential pharmaceutical applications in treating inflammation and pain (Shin et al., 2004).
Propiedades
IUPAC Name |
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]furan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-22-17-14(11-7-9-13(10-8-11)18(19,20)21)15(23)16(24-17)12-5-3-2-4-6-12/h2-10,16,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVANDMTMJLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



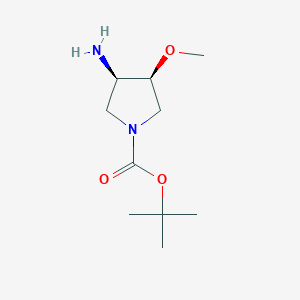
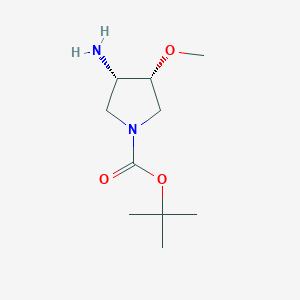

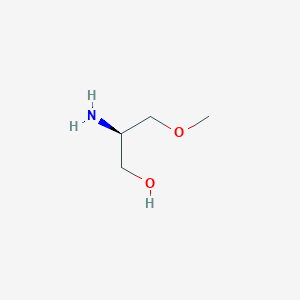

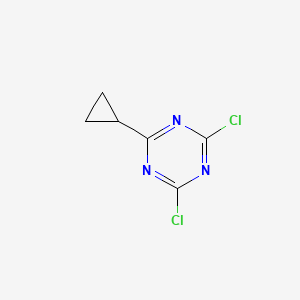

![1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine](/img/structure/B3104507.png)
![4-[2-(4-Fluorophenyl)ethyl]piperidine](/img/structure/B3104524.png)
